molecular formula C14H12F3NO4 B12329027 Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate CAS No. 2006278-06-2

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

Cat. No.: B12329027
CAS No.: 2006278-06-2
M. Wt: 315.24 g/mol
InChI Key: DKWQKQCZNNPVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a trifluoromethyl-substituted benzyl alcohol group attached to the 3-position of an isoxazole ring and an ethyl ester at the 4-position. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest a molecular weight of approximately 315–325 g/mol (estimated based on substituent contributions) .

Properties

CAS No.

2006278-06-2

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3

InChI Key

DKWQKQCZNNPVIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Ethoxymethyleneacetoacetic Ester Intermediate

A foundational approach involves synthesizing ethyl ethoxymethyleneacetoacetic ester as a key intermediate. Ethylacetoacetate, triethylorthoformate, and acetic anhydride are reacted at 100–110°C for 2–3 hours to form the ester. Subsequent treatment with hydroxylamine sulfate in the presence of sodium acetate at -5°C yields ethyl-5-methylisoxazole-4-carboxylate. For the target compound, this intermediate undergoes hydroxymethylation with 4-(trifluoromethyl)benzaldehyde under basic conditions.

Reaction Conditions :

  • Temperature : 100–110°C (Step 1), -5°C (Step 2)
  • Catalyst : Sodium acetate
  • Yield : 75–85% for intermediate steps.

Hydroxylamine-Mediated Cyclization

Hydroxylamine hydrochloride facilitates cyclization of β-ketoester derivatives. A mixture of ethyl 3-(4-(trifluoromethyl)phenyl)-3-oxopropanoate and hydroxylamine in ethanol at 80°C for 4 hours forms the isoxazole ring. The hydroxyl group is introduced via controlled oxidation or hydrolysis.

Key Data :

Parameter Value Source
Reaction Time 4–6 hours
Solvent Ethanol
Yield 68–72%

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation reduces reaction times from hours to minutes. Ethyl 4-carboxyisoxazole-3-carboxylate and 4-(trifluoromethyl)benzyl alcohol are coupled using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under microwave conditions (150°C, 15 minutes). This method enhances efficiency by minimizing side reactions.

Optimized Parameters :

  • Power : 300 W
  • Temperature : 150°C
  • Yield : 88–92%.

Cycloaddition Strategies

Trifluoromethyl Nitrile Oxide Cycloaddition

Trifluoromethyl nitrile oxide, generated in situ from CF₃CH₂NO₂, reacts with ethyl propiolate in a [3+2] cycloaddition. The reaction proceeds at 0°C in dichloromethane, yielding the isoxazole core with regioselective trifluoromethyl incorporation. Post-functionalization with 4-(trifluoromethyl)benzaldehyde introduces the hydroxymethyl group.

Critical Factors :

  • Nitrile Oxide Stability : Controlled generation prevents dimerization.
  • Regioselectivity : 5-Trifluoromethyl substitution dominates.

Data Comparison :

Method Yield (%) Reaction Time
Classical 70 6 hours
Microwave 90 15 minutes
Cycloaddition 82 2 hours

Oxidation-Based Approaches

Peroxy Organic Acid Oxidation

A patent by CN104262279A describes oxidizing a precursor (Formula I) with meta-chloroperbenzoic acid (mCPBA) at 25°C to form the hydroxymethyl group. The reaction is quenched with sodium thiosulfate, and the product is crystallized from ethanol.

Advantages :

  • Mild conditions (25°C, 1 hour)
  • High purity (99.3% by HPLC).

Enzymatic and Catalytic Methods

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) catalyzes the esterification of 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid with ethanol in toluene. This green method avoids harsh acids, achieving 78% yield at 40°C over 12 hours.

Sustainability Metrics :

  • Catalyst Load : 5 wt%
  • Recycling : 5 cycles with <10% activity loss.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Cost Efficiency
Classical 70–75 High Low
Microwave 88–92 Moderate Moderate
Enzymatic 75–78 Low High

Environmental Impact

  • Microwave Synthesis : Reduces energy use by 40%.
  • Enzymatic Methods : Solvent recovery rates exceed 90%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidiabetic Potential

Recent studies have indicated that compounds containing the trifluoromethyl group, such as Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate, exhibit significant antidiabetic properties. In vitro assays have demonstrated promising results against various targets associated with diabetes management:

  • Enzyme Inhibition : The compound showed IC50 values of 6.28 µM for α-glucosidase, 4.58 µM for α-amylase, and lower values for PTP1B and DPPH targets, indicating strong inhibitory activity against these enzymes involved in glucose metabolism and oxidative stress .

Antioxidant Activity

The presence of hydroxy groups in the structure enhances the antioxidant capacity of this compound. Research indicates that such compounds can scavenge free radicals effectively, contributing to their potential therapeutic effects in diseases associated with oxidative stress .

Anticancer Research

Preliminary investigations into the anticancer properties of this compound have shown its ability to inhibit cancer cell proliferation in vitro. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, making it a suitable candidate for further development in cancer therapeutics .

Antibacterial Properties

This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. The compound's effectiveness was comparable to standard antibiotics, showing potential as a new antibacterial agent .

Neuroprotective Effects

The compound's structural features suggest it may possess neuroprotective properties. Research into similar isoxazole derivatives has indicated their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Insecticidal Activity

The structural characteristics of this compound may lend itself to applications in agrochemistry, particularly as an insecticide or herbicide. Compounds with similar trifluoromethyl substitutions have been shown to exhibit enhanced activity against pests while maintaining low toxicity to non-target organisms .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing this compound through a multi-step process involving the condensation of specific precursors followed by hydrolysis. The synthesized product was evaluated for its biological activities, demonstrating significant antidiabetic and antibacterial effects .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of isoxazole derivatives has provided insights into how modifications to the trifluoromethyl group influence biological activity. This study highlighted the importance of electronic properties imparted by the trifluoromethyl group on the pharmacological profile of similar compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Data/Notes
Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate 4-CF₃ C₁₄H₁₂F₃NO₄ ~315 (estimated) Strong electron-withdrawing group; likely high lipophilicity
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (SY036970) 4-F C₁₃H₁₂FNO₄ 247.25 Lower molecular weight; reduced electron withdrawal compared to CF₃
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-F; 5-CH₃ on isoxazole C₁₂H₁₀FNO₃ 235.21 Methyl ester and methyl-isoxazole reduce steric bulk
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid (SY036971) 4-NO₂ C₁₁H₈N₂O₅ 248.19 Nitro group enhances acidity; carboxylic acid form increases polarity

Key Observations :

  • Nitro groups (e.g., SY036971) may confer oxidative/reductive reactivity, while methyl esters (e.g., ) improve stability compared to ethyl esters in certain metabolic environments .

Variations in the Ester Group

The ester moiety influences solubility and metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Notes
This compound Ethyl ~315 Ethyl esters typically exhibit slower hydrolysis than methyl esters, prolonging bioavailability
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate Methyl 248.19 Methyl esters are more prone to enzymatic cleavage, aiding prodrug design

Structural Analogues with Additional Functional Groups

Compounds with extended pharmacophores or heterocycles demonstrate divergent applications:

Compound Name () Core Structure Key Features Yield (%) ESI-MS [M+H]+
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-piperazine Ureido linker, trifluoromethyl phenyl 93.4 548.2
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole-piperazine Chlorophenyl substituent 89.1 514.2

Comparison Insights :

  • The target compound’s simpler isoxazole scaffold may prioritize synthetic accessibility over multi-target activity .

Biological Activity

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities, which include anti-inflammatory and antidiabetic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₁₄H₁₂F₃NO₄
  • Molecular Weight : 315.245 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Ambient temperature, recommended in a cool and dark place

Anti-inflammatory Activity

Research has indicated that compounds with isoxazole structures, including this compound, exhibit anti-inflammatory properties. A study involving a related isoxazole compound showed significant absorption and metabolism in vivo, leading to the formation of active anti-inflammatory metabolites after oral administration in rats . This suggests that the compound may function effectively in therapeutic contexts targeting inflammation.

Antidiabetic Activity

In a recent study focusing on structural analogs of the compound, it was found that certain derivatives exhibited promising antidiabetic effects. For instance, one derivative demonstrated an IC50 value of 4.58 μM in inhibiting alpha-amylase, which is comparable to standard antidiabetic drugs like acarbose (IC50 = 1.58 μM) . This indicates that this compound may also possess similar antidiabetic properties.

Study 1: Anti-inflammatory Mechanism

A study on a related compound, 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, highlighted its mechanism as a prodrug for an antiarthritic agent. The compound was metabolized to yield plasma concentrations similar to established anti-inflammatory agents after oral administration . This suggests that this compound may share similar metabolic pathways and therapeutic potentials.

Study 2: Antidiabetic Efficacy

Another investigation into the biological activity of isoxazole derivatives found that certain compounds exhibited significant inhibition of alpha-amylase and PTP-1B, both crucial targets in diabetes management. The tested compounds showed percent inhibitions ranging from 58% to 88% at varying concentrations, indicating strong potential for glycemic control . This positions this compound as a candidate for further exploration in diabetes research.

Data Summary Table

Activity IC50 Value (μM) Standard Comparison
Alpha-Amylase Inhibition4.58Acarbose (1.58)
PTP-1B Inhibition0.91Ursolic Acid (1.35)
Anti-inflammatory EffectN/AEstablished Prodrugs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.